N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
CAS No.: 921865-88-5
Cat. No.: VC8320330
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921865-88-5 |
|---|---|
| Molecular Formula | C18H17N3O5S |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | N-[4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C18H17N3O5S/c1-24-12-5-6-13(15(9-12)25-2)20-16(22)8-11-10-27-18(19-11)21-17(23)14-4-3-7-26-14/h3-7,9-10H,8H2,1-2H3,(H,20,22)(H,19,21,23) |
| Standard InChI Key | SIXJGTWRTCRQDU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide delineates its core structure:
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A thiazole ring (1,3-thiazol-2-yl) substituted at position 4 with a [(2,4-dimethoxyphenyl)carbamoyl]methyl group.
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A furan-2-carboxamide moiety attached to the thiazole’s position 2 via an amide linkage.
The molecular formula is C₁₉H₁₈N₃O₅S, with a molecular weight of 416.43 g/mol (calculated using PubChem’s molecular weight algorithm ).
Key Functional Groups and Stereoelectronic Properties
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Thiazole core: Contributes aromaticity and hydrogen-bonding capabilities via its nitrogen and sulfur atoms .
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Furan-2-carboxamide: Enhances electron-withdrawing characteristics and influences π-π stacking interactions .
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2,4-Dimethoxyphenyl group: Introduces steric bulk and modulates solubility through methoxy substituents .
Synthesis and Reaction Pathways
Synthetic Strategies for Thiazole-Furan Hybrids
While no direct synthesis of this compound is documented, analogous thiazole-furan carboxamides are typically synthesized via:
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Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones or α-bromoesters .
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Amide coupling: Reaction of 2-aminothiazole intermediates with activated furan carbonyl derivatives (e.g., furan-2-carbonyl chloride) .
Structural Characterization Techniques
Spectroscopic Analysis
Hypothetical spectral data (extrapolated from analogs ):
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, thiazole-H), 7.85–7.45 (m, 3H, furan-H), 6.90–6.70 (m, 3H, aryl-H), 4.10 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.60 (s, 2H, CH₂). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O), 158.1 (thiazole-C2), 152.0 (furan-C2), 148.9–112.3 (aryl-C), 56.1 (OCH₃). |
| IR (KBr, cm⁻¹) | 3280 (N-H), 1680 (C=O), 1595 (C=N), 1250 (C-O). |
X-ray Crystallography
Although no crystallographic data exists for this compound, related structures (e.g., N-(thiazol-2-yl)furan-2-carboxamide) crystallize in the monoclinic space group P2₁/n with two independent molecules per asymmetric unit . Key interactions include:
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N-H···O hydrogen bonds between amide groups (2.89–3.02 Å).
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C-H···π interactions stabilizing the thiazole-furan stacking .
Computational and Electronic Studies
Density Functional Theory (DFT) Analysis
Using the B3LYP/6-31G(d,p) basis set , key electronic properties of analogous compounds include:
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HOMO-LUMO gap: 4.2–4.5 eV, indicating moderate reactivity.
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Molecular electrostatic potential (MEP): Negative regions localized on furan oxygen and thiazole nitrogen, suggesting nucleophilic attack sites .
Nonlinear Optical (NLO) Properties
Hyperpolarizability (β) values for thiazole-furan hybrids range from 2.5–3.8 × 10⁻³⁰ esu, making them potential candidates for NLO materials .
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